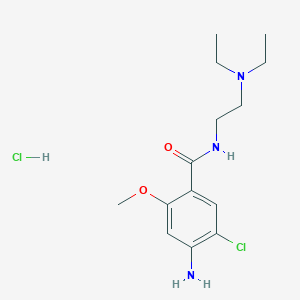

Metoclopramide Hydrochloride

Description

Propriétés

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O2.ClH.H2O/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBLQGHJOCAOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5581-45-3, 364-62-5 (Parent) | |

| Record name | Benzamide, 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-, hydrochloride, hydrate (1:2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5581-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoclopramide hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54143-57-6 | |

| Record name | Metoclopramide monohydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54143-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoclopramide hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-chlor-N- [2-(diethylamino)ethyl]-2- methoxybenzamid hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOCLOPRAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1792A2RVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metoclopramide Hydrochloride's Antagonistic Mechanism on Dopamine D2 Receptors: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of metoclopramide hydrochloride, focusing on its interaction with dopamine D2 receptors. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology, quantitative data, experimental methodologies, and downstream signaling pathways associated with this widely used pharmaceutical agent.

Core Mechanism of Action

This compound primarily functions as a dopamine D2 receptor antagonist.[1][2] This antagonism is the cornerstone of its prokinetic and antiemetic properties. Dopamine, a key neurotransmitter, typically inhibits gastrointestinal motility. By blocking D2 receptors in the gastrointestinal tract, metoclopramide mitigates the inhibitory effects of dopamine, leading to enhanced gastric emptying and intestinal transit.[2]

Furthermore, metoclopramide exerts its antiemetic effects by antagonizing D2 receptors within the chemoreceptor trigger zone (CTZ) in the brain's area postrema.[2] The CTZ is a critical area for detecting emetic substances in the blood; by blocking dopamine's action here, metoclopramide effectively suppresses nausea and vomiting.[2] In addition to its primary D2 receptor antagonism, metoclopramide also exhibits activity as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist, which contributes to its overall therapeutic profile.[1][2]

Quantitative Analysis of D2 Receptor Interaction

The interaction of metoclopramide with the dopamine D2 receptor has been quantified through various in vitro assays. The binding affinity and functional potency are key parameters in understanding its pharmacological profile.

| Parameter | Value | Receptor | Notes |

| Ki (Inhibition Constant) | 28 nM | Dopamine D2 | Represents the binding affinity of metoclopramide to the D2 receptor.[3] |

| IC50 (Half-maximal Inhibitory Concentration) | 483 nM | Dopamine D2 | Indicates the concentration of metoclopramide required to inhibit 50% of the D2 receptor's response to an agonist.[4] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of metoclopramide with dopamine D2 receptors.

Radioligand Binding Assay (Competitive Inhibition)

This in vitro assay determines the binding affinity (Ki) of a test compound (metoclopramide) for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of metoclopramide for the dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]Spiperone, a high-affinity D2 receptor antagonist.

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing D2 receptors to a high density.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of the D2 receptor-containing membranes.

-

Add a fixed concentration of [3H]Spiperone (typically at or below its Kd value).

-

Add varying concentrations of metoclopramide.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled D2 antagonist, e.g., haloperidol).

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of metoclopramide by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the metoclopramide concentration to generate a competition curve.

-

Determine the IC50 value from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (cAMP Measurement)

This assay determines the functional potency of metoclopramide by measuring its ability to counteract the effect of a D2 receptor agonist on intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To determine the IC50 of metoclopramide in a functional D2 receptor assay.

Materials:

-

Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

D2 Receptor Agonist: e.g., Quinpirole or Dopamine.

-

Adenylyl Cyclase Activator: Forskolin.

-

Test Compound: this compound.

-

cAMP Detection Kit: e.g., HTRF, ELISA, or fluorescence-based biosensor.

-

Cell culture medium and reagents.

Procedure:

-

Cell Culture: Seed the D2 receptor-expressing cells in a suitable multi-well plate and culture them to the desired confluency.

-

Compound Pre-incubation:

-

Wash the cells with assay buffer.

-

Add varying concentrations of metoclopramide to the wells.

-

Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

-

Agonist and Forskolin Stimulation:

-

Add a fixed concentration of the D2 receptor agonist (typically at its EC80 concentration for cAMP inhibition).

-

Simultaneously, add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

-

cAMP Measurement:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using the detection kit.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the metoclopramide concentration.

-

Determine the IC50 value, which is the concentration of metoclopramide that restores 50% of the forskolin-stimulated cAMP level in the presence of the D2 agonist.

-

Downstream Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that signal through the Gi/o pathway. The binding of an agonist to the D2 receptor initiates a signaling cascade that ultimately leads to a decrease in intracellular cAMP levels. Metoclopramide, as an antagonist, blocks this pathway.

Signaling Cascade:

-

Agonist Binding: In the absence of an antagonist, a D2 receptor agonist (e.g., dopamine) binds to the receptor.

-

G-protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi/o protein. The Gαi/o subunit dissociates from the Gβγ subunits.

-

Adenylyl Cyclase Inhibition: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.

-

Reduced cAMP Production: The inhibition of adenylyl cyclase leads to a decrease in the conversion of ATP to cAMP, resulting in lower intracellular cAMP concentrations.

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.

Metoclopramide's Role: By binding to the D2 receptor, metoclopramide prevents the agonist from binding and initiating this signaling cascade. This blockade of the Gi/o pathway prevents the inhibition of adenylyl cyclase, thereby maintaining or restoring normal cAMP levels.

Conclusion

This compound's mechanism of action on dopamine D2 receptors is characterized by competitive antagonism, leading to the disinhibition of gastrointestinal motility and the suppression of the emetic reflex. Its binding affinity and functional potency have been well-defined through in vitro assays. The understanding of its interaction with the D2 receptor and the subsequent downstream signaling cascade provides a solid foundation for its clinical applications and for the development of future therapeutic agents targeting the dopaminergic system.

References

The Role of Metoclopramide Hydrochloride as a 5-HT4 Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoclopramide, a widely used prokinetic and antiemetic agent, exerts its therapeutic effects through a complex pharmacological profile that includes agonism at the serotonin 5-HT4 receptor. This technical guide provides an in-depth analysis of metoclopramide's function as a 5-HT4 receptor agonist, detailing its mechanism of action, associated signaling pathways, and quantitative pharmacological data. The guide also outlines comprehensive experimental protocols for the characterization of 5-HT4 receptor ligands, offering a valuable resource for researchers in the field of gastrointestinal motility and drug development.

Introduction

Metoclopramide hydrochloride is a substituted benzamide with a well-established clinical history in the management of gastrointestinal disorders such as gastroparesis and gastroesophageal reflux disease (GERD), as well as in the prevention of nausea and vomiting.[1][2] Its multifaceted mechanism of action involves antagonism of dopamine D2 and serotonin 5-HT3 receptors, and, critically for its prokinetic effects, agonism at the serotonin 5-HT4 receptor.[2][3]

Activation of the 5-HT4 receptor, a G-protein coupled receptor (GPCR), primarily on enteric neurons, enhances the release of acetylcholine, a key neurotransmitter in the stimulation of gastrointestinal smooth muscle contraction.[3][4] This action increases lower esophageal sphincter tone, accelerates gastric emptying, and promotes intestinal transit.[4] This guide focuses specifically on the role of metoclopramide as a 5-HT4 receptor agonist, providing a detailed examination of its pharmacology for a scientific audience.

Mechanism of Action and Signaling Pathways

Metoclopramide's prokinetic activity is significantly attributed to its partial agonist action at presynaptic 5-HT4 receptors located on cholinergic neurons within the myenteric plexus.[3] This interaction initiates a cascade of intracellular events, leading to enhanced acetylcholine release and subsequent stimulation of gut motility.

5-HT4 Receptor Signaling

The 5-HT4 receptor is predominantly coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon agonist binding, such as with metoclopramide, the Gs protein is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately facilitating the release of acetylcholine from the neuron.

There is also evidence to suggest that the 5-HT4 receptor can couple to the G13 protein, which can activate RhoA-dependent signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the quantitative data available for metoclopramide and other relevant ligands at the 5-HT4 receptor and other key targets to provide a comprehensive pharmacological profile. While a direct radioligand-derived Ki value for metoclopramide at the human 5-HT4 receptor was not prominently found in the reviewed literature, its functional potency has been characterized in various systems.

Table 1: Metoclopramide Functional Activity at the Human 5-HT4 Receptor

| Parameter | Value | Species/Tissue/System | Reference |

| pEC50 | 6.0 ± 0.1 | Transgenic Mouse Left Atrial Preparations (expressing human 5-HT4) | [5][6] |

| 6.1 ± 0.1 | Transgenic Mouse Right Atrial Preparations (expressing human 5-HT4) | [5][6] | |

| Emax | 81 ± 2% (relative to 5-HT) | Transgenic Mouse Left Atrial Preparations (expressing human 5-HT4) | [5][6] |

| 93 ± 2% (relative to 5-HT) | Transgenic Mouse Right Atrial Preparations (expressing human 5-HT4) | [5][6] | |

| 95 ± 29% | Human Gastric Antrum Circular Muscle |

Note: The partial agonism of metoclopramide is evident from the Emax values being less than 100% relative to the full agonist serotonin (5-HT).

Table 2: Metoclopramide Selectivity Profile

| Receptor | Parameter | Value (nM) | Species/System | Reference |

| 5-HT3 | IC50 | 308 | Not Specified | |

| Dopamine D2 | IC50 | 483 | Not Specified | |

| Dopamine D2 | Ki | 28.8 | Not Specified |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of 5-HT4 receptor ligands. The following sections provide generalized yet detailed protocols for key in vitro assays.

Radioligand Binding Assay (Competition)

This assay determines the affinity (Ki) of a test compound (e.g., metoclopramide) for the 5-HT4 receptor by measuring its ability to compete with a known radiolabeled antagonist.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of a suitable 5-HT4 receptor radioligand (e.g., [3H]-GR113808, typically at a concentration close to its Kd), and varying concentrations of the unlabeled test compound (metoclopramide).

-

For total binding, omit the test compound. For non-specific binding, include a high concentration of a known unlabeled 5-HT4 antagonist.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the trapped radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percent specific binding against the logarithm of the test compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Functional Assay

This assay measures the ability of a 5-HT4 receptor agonist to stimulate the production of intracellular cyclic AMP (cAMP).

Methodology:

-

Cell Preparation:

-

Seed cells stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells) into a 96- or 384-well plate and allow them to adhere.

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., HBSS).

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.

-

Add varying concentrations of the test agonist (metoclopramide) to the wells. Include a known 5-HT4 agonist as a positive control and buffer alone as a negative control.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

-

Lyse the cells to release the intracellular cAMP.

-

-

cAMP Detection and Analysis:

-

Quantify the amount of cAMP in the cell lysates using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or luminescence-based assay.

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the measured cAMP levels against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values for metoclopramide.

-

Conclusion

This compound's role as a 5-HT4 receptor partial agonist is a cornerstone of its prokinetic therapeutic action. By stimulating these receptors on enteric neurons, it effectively enhances cholinergic activity, leading to increased gastrointestinal motility. While its affinity for the 5-HT4 receptor may be lower than that of newer, more selective agonists, its established clinical efficacy underscores the therapeutic relevance of this mechanism. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the pharmacology of 5-HT4 receptor ligands and to develop novel therapeutics for gastrointestinal disorders.

References

- 1. Preparation and in vitro pharmacology of 5-HT4 receptor ligands. Partial agonism and antagonism of metoclopramide analogous benzoic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 4. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 5. Cardiovascular effects of metoclopramide and domperidone on human 5-HT4-serotonin-receptors in transgenic mice and in human atrial preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

High-Dose Metoclopramide Hydrochloride: A Technical Guide to its 5-HT3 Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoclopramide, a substituted benzamide, has a well-established dual mechanism of action, functioning as a dopamine D2 receptor antagonist and, at higher concentrations, a serotonin 5-HT3 receptor antagonist. This latter activity is central to its efficacy as an antiemetic, particularly in the management of chemotherapy-induced nausea and vomiting (CINV). This technical guide provides an in-depth exploration of the 5-HT3 antagonist activity of high-dose metoclopramide hydrochloride, presenting quantitative pharmacological data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, plays a pivotal role in mediating emesis.[1] Activation of these receptors, located peripherally on vagal afferent nerves in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ), leads to rapid neuronal depolarization and the initiation of the vomiting reflex.[2] While initially recognized for its dopamine antagonist properties, the observation that high doses of metoclopramide were effective in controlling CINV prompted investigations into its effects on the 5-HT3 receptor.[3] It is now understood that at the higher plasma concentrations achieved with high-dose regimens, metoclopramide acts as a competitive antagonist at the 5-HT3 receptor, contributing significantly to its antiemetic properties.[4][5]

Quantitative Pharmacological Data

The affinity and potency of metoclopramide at the 5-HT3 receptor have been characterized through various in vitro assays. The following tables summarize key quantitative data, providing a comparative perspective with other established 5-HT3 receptor antagonists.

| Compound | Receptor | Assay Type | Kᵢ (nM) | pA₂ | Reference |

| Metoclopramide | 5-HT3 | Radioligand Binding | 228 | - | [6] |

| Metoclopramide | 5-HT3 | Functional Assay | - | 7.20 | [6] |

Kᵢ: Inhibitor constant, a measure of binding affinity. pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Compound | Receptor | Assay Type | IC₅₀ (µM) | Test Conditions | Reference |

| Metoclopramide | h5-HT3A | Patch-Clamp | 0.064 (peak current) | Equilibrium application (60s pre-incubation) with 30 µM 5-HT | [4] |

| Metoclopramide | h5-HT3A | Patch-Clamp | 0.076 (integrated current) | Equilibrium application (60s pre-incubation) with 30 µM 5-HT | [4] |

| Metoclopramide | h5-HT3A | Patch-Clamp | 19.0 (peak current) | Application only during agonist pulse with 30 µM 5-HT | [4] |

IC₅₀: Half-maximal inhibitory concentration.

Signaling Pathways

5-HT3 Receptor-Mediated Signaling

Activation of the 5-HT3 receptor by serotonin initiates a rapid influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the neuronal membrane.[7] The influx of calcium is a critical event that triggers a downstream signaling cascade. This cascade involves the activation of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) and subsequently the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[7][8][9] This signaling pathway is implicated in the cellular responses underlying emesis.[8]

References

- 1. Metoclopramide in the treatment of diabetic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metoclopramide. A review of antiemetic trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interactions of metoclopramide and ergotamine with human 5-HT(3A) receptors and human 5-HT reuptake carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiemetic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Serotonin 5-HT3 receptor-mediated vomiting occurs via the activation of Ca2+/CaMKII-dependent ERK1/2 signaling in the least shrew (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Purification of Metoclopramide Hydrochloride: A Technical Guide

Metoclopramide hydrochloride is a widely used pharmaceutical agent, primarily known for its antiemetic and prokinetic properties. It functions as a dopamine D2 receptor antagonist and a 5-HT4 receptor agonist, making it effective in treating nausea, vomiting, and various gastrointestinal motility disorders.[1] The synthesis of this substituted benzamide involves a multi-step chemical process, followed by rigorous purification to meet stringent pharmaceutical standards. This guide provides an in-depth overview of the core synthetic routes, purification protocols, and impurity profiling for this compound, tailored for researchers and drug development professionals.

Chemical Synthesis Pathway

The most common industrial synthesis of metoclopramide originates from p-aminosalicylic acid. The overall process involves the formation of a key intermediate, 4-amino-5-chloro-2-methoxybenzoic acid, which is then condensed with N,N-diethylethane-1,2-diamine to form metoclopramide base. The final step is the conversion of the base to its hydrochloride salt.

Diagram of Metoclopramide Synthesis

Caption: General synthetic pathway for this compound.

Experimental Protocols: Synthesis

Step 1: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate

This initial phase converts p-aminosalicylic acid into a chlorinated ester intermediate through methylation and subsequent chlorination.

Protocol:

-

Methylation: In a suitable reactor, p-aminosalicylic acid is mixed with potassium hydroxide in an acetone solution. The mixture is stirred and the temperature is maintained between 20-30°C. Dimethyl sulfate is then added dropwise, and the reaction is allowed to proceed to yield methyl 4-amino-2-methoxybenzoate.[2]

-

Chlorination: The resulting methyl 4-amino-2-methoxybenzoate is dissolved in N,N-Dimethylformamide (DMF). N-chlorosuccinimide (NCS) is added in a 1:1 molar ratio.[2][3] The reaction mixture is stirred at 70°C for approximately 3-4 hours.[2]

-

Isolation: Upon completion, the hot reaction mixture is poured into ice water, causing the product, methyl 4-amino-5-chloro-2-methoxybenzoate, to precipitate as a solid. The solid is collected by filtration and dried.[2]

Step 2: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid

The chlorinated ester is hydrolyzed to its corresponding carboxylic acid, the key intermediate for the final condensation step.

Protocol:

-

Saponification: The dried methyl 4-amino-5-chloro-2-methoxybenzoate is suspended in a mixed solvent of methanol and water (e.g., 5:2 volume ratio). Potassium hydroxide is added (molar ratio of approximately 1:2.2 ester:KOH).[2]

-

Reflux: The mixture is heated to reflux and stirred for 2-3 hours.[2] Activated carbon may be added for decolorization, followed by a brief reflux and hot filtration.[2]

-

Acidification & Isolation: The solvent is removed by rotary evaporation. The residue is dissolved in water, and the pH is adjusted to 5 by the dropwise addition of 3M hydrochloric acid. This causes the precipitation of 4-amino-5-chloro-2-methoxybenzoic acid as a white solid, which is then collected by filtration and dried.[2]

Step 3: Synthesis of Metoclopramide Base

This step involves the amidation of the carboxylic acid intermediate with N,N-diethylethane-1,2-diamine.

Protocol:

-

Activation (Optional but common): The carboxylic acid group of 4-amino-5-chloro-2-methoxybenzoic acid can be converted to a more reactive acid chloride using a reagent like thionyl chloride.[4]

-

Condensation: The activated intermediate (or the carboxylic acid itself with a coupling agent) is reacted with N,N-diethylethane-1,2-diamine. A patent describes a microwave-assisted method where the intermediate and the diamine are heated in the presence of a metal ion liquid to generate metoclopramide.[5]

-

Work-up: After the reaction, water is added to the mixture to precipitate the crude metoclopramide base, which is then collected by filtration.[5]

Purification of this compound

Purification is critical to remove unreacted starting materials, by-products, and other process-related impurities. The process typically involves recrystallization of the metoclopramide base followed by conversion to the hydrochloride salt, which is also purified by recrystallization.

Diagram of Metoclopramide Purification

Caption: Workflow for the purification and salt formation of Metoclopramide.

Experimental Protocols: Purification

Recrystallization of Metoclopramide Base

Protocol:

-

The crude metoclopramide base is added to isopropanol (e.g., 300 mL for ~20-30 g of crude product).[5]

-

The mixture is heated to reflux until the solid is completely dissolved.[5]

-

The solution is then cooled to a lower temperature (e.g., 5°C) with stirring to induce crystallization.[5]

-

The precipitated crystals of purified metoclopramide base are collected by filtration.[5]

-

The solid is dried under vacuum at an elevated temperature (e.g., 100°C) for several hours.[5]

Formation and Purification of this compound

Protocol:

-

Purified metoclopramide base (e.g., 30.0 g, 0.1 mol) is dissolved in a solvent such as isopropanol (e.g., 200 mL).[5]

-

A solution of hydrochloric acid (0.1 mol) in isopropanol (e.g., 200 mL) is slowly added dropwise to the metoclopramide solution with stirring at room temperature.[5]

-

The reaction is stirred for a short period (e.g., 10 minutes).[5]

-

The solvent is removed under reduced pressure. The resulting concentrate is washed several times with isopropanol.[5]

-

The final product, this compound, is dried under vacuum at 90°C for 12 hours.[5]

Quantitative Data Summary

The efficiency of the synthesis and purification steps is evaluated by yield and purity, typically determined by High-Performance Liquid Chromatography (HPLC).

| Step / Process | Starting Material | Product | Yield (%) | Purity (HPLC) | Reference |

| Synthesis | |||||

| Chlorination | Methyl 4-amino-2-methoxybenzoate | Methyl 4-amino-5-chloro-2-methoxybenzoate | 87.5% | - | [2] |

| Saponification | Methyl 4-amino-5-chloro-2-methoxybenzoate | 4-Amino-5-chloro-2-methoxybenzoic acid | 91.4% | - | [2] |

| Condensation & Recrystallization | 4-Amino-5-chloro-2-methoxybenzoic acid deriv. | Metoclopramide Base | 95.5% | 99.9% | [5] |

| Condensation (Microwave) & Recrystallization | 4-Amino-5-chloro-2-methoxybenzoic acid deriv. | Metoclopramide Base | 71.2% | 98.5% | [5] |

| Purification | |||||

| Salt Formation & Purification | Metoclopramide Base | This compound | 96.1% | 99.8% | [5] |

Impurity Profiling

Control of impurities is essential for the safety and efficacy of any active pharmaceutical ingredient. For metoclopramide, several related substances are monitored as per pharmacopeial guidelines.

| Impurity Name | Common Designation | CAS Number |

| 4-Amino-5-chloro-2-methoxybenzoic acid | Metoclopramide Impurity C | 7206-70-4 |

| 4-Acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | Metoclopramide Impurity A | 5608-13-9 |

| Methyl 4-acetamido-2-methoxybenzoate | Metoclopramide Impurity D | 4093-29-2 |

| O-Desmethyl this compound | Metoclopramide Impurity F | 38059-78-8 |

| Metoclopramide N-Oxide | Metoclopramide Impurity G | 171367-22-9 |

| Nicotinamide | Metoclopramide Impurity H | 50-86-2 |

This table represents a selection of known impurities.[1][6][][8][9]

Typical specifications for metoclopramide active substance limit individual related impurities to 0.1-0.2% and total impurities to around 0.5-1.0%.[1] Analytical methods like UPLC are employed for the sensitive detection and quantification of these substances.[10]

References

- 1. veeprho.com [veeprho.com]

- 2. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 3. 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | Benchchem [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. CN119039171B - A method for industrial production of this compound - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. lcms.cz [lcms.cz]

Metoclopramide Hydrochloride: A Comprehensive Technical Guide to its Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoclopramide hydrochloride, a widely used antiemetic and prokinetic agent, exists in multiple solid-state forms, including a monohydrate and at least two anhydrous polymorphs. The polymorphic behavior of this active pharmaceutical ingredient (API) is critical to its physicochemical properties, including solubility, stability, and bioavailability, and thus warrants a thorough understanding for effective drug development and formulation. This technical guide provides an in-depth overview of the crystal structure and polymorphism of this compound, summarizing the known solid-state forms, their interconversion pathways, and the analytical techniques employed for their characterization. While comprehensive crystallographic data remains elusive in publicly accessible literature, this guide consolidates the available thermal and spectroscopic information to provide a clear framework for researchers in this field.

Introduction

This compound is the hydrochloride salt of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide. The solid-state properties of an API are of paramount importance in pharmaceutical development. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact a drug's performance. This guide focuses on the known polymorphic forms of this compound, providing a detailed summary of their characteristics and the experimental methods used to study them.

Polymorphic Forms of this compound

This compound is known to exist in a monohydrate crystalline form and at least two anhydrous polymorphic forms, designated as Form I and Form II.[1][2][3]

This compound Monohydrate

The monohydrate form is the commonly available and pharmaceutically used crystalline state of this compound. The water molecule plays a crucial role in stabilizing the crystal structure.

Anhydrous Polymorphs: Form I and Form II

Upon dehydration, the monohydrate can give rise to two distinct anhydrous polymorphs.[1][2][3] The relationship between these two forms is reported to be monotropic, with Form I being the thermodynamically stable form and Form II being the metastable form.[1][2][3]

Physicochemical Characterization

A variety of analytical techniques are employed to characterize the different solid-state forms of this compound.

Crystallographic Data

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for elucidating the relationships between the different polymorphic forms.

Table 1: Thermal Properties of this compound Polymorphs

| Form | Melting Point (°C) | Notes |

| Monohydrate | Not reported | Dehydration occurs upon heating. |

| Anhydrous Form I | 187 | Thermodynamically stable form. Crystallizes from the melt of Form II.[1][2][3] |

| Anhydrous Form II | 155 | Metastable form.[1][2][3] |

Note: Quantitative data such as enthalpy of fusion and dehydration are not consistently reported in the available literature.

Spectroscopic Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, can be used to differentiate between the polymorphic forms based on their unique vibrational modes. While general FTIR spectra for this compound are available, a detailed comparative analysis with peak assignments for each specific polymorph is not comprehensively documented in the accessible literature.

Experimental Protocols

Detailed, reproducible experimental protocols for the preparation of each specific polymorphic form and for the analytical characterization methods are not fully described in the publicly available literature. The following sections provide a generalized overview based on the available information.

Preparation of Polymorphs

-

This compound Monohydrate: This is the commercially available form and can be obtained by crystallization from aqueous solutions.

-

Anhydrous Form II (Metastable): This form can be obtained by careful dehydration of the monohydrate under specific conditions, which are not explicitly detailed in the literature.

-

Anhydrous Form I (Stable): This form is reported to crystallize from the melt of Form II.[1][2][3] This implies that heating Form II above its melting point (155 °C) followed by cooling can lead to the formation of Form I.

Analytical Methods

-

Differential Scanning Calorimetry (DSC): Typically performed on a calibrated DSC instrument. Samples are heated in crimped aluminum pans under a nitrogen purge at a specified heating rate (e.g., 10 °C/min) to determine melting points and other thermal events.

-

Thermogravimetric Analysis (TGA): Used to determine the water content of the monohydrate and to study its dehydration process. The analysis involves heating a sample on a sensitive microbalance at a constant rate while monitoring its weight loss.

-

X-ray Powder Diffraction (XRPD): Essential for identifying and differentiating the crystalline forms. The analysis is performed using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation). Data is collected over a specific 2θ range.

-

Fourier Transform Infrared (FTIR) Spectroscopy: Spectra are typically collected using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory over a specific wavenumber range.

Interconversion of Polymorphic Forms

The polymorphic transformations of this compound can be summarized as a sequential process.

Caption: Polymorphic transformation pathway of this compound.

Signaling Pathways and Logical Relationships

This compound's primary mechanism of action involves the antagonism of dopamine D2 receptors and serotonin 5-HT3 receptors, as well as agonism of serotonin 5-HT4 receptors. This leads to its antiemetic and prokinetic effects. The polymorphism of the solid-state form does not alter the intrinsic pharmacological activity at the receptor level but can influence the dissolution rate and bioavailability, which in turn affects the onset and intensity of the pharmacological response.

Caption: Logical relationship of polymorphism to pharmacological effect.

Conclusion and Future Perspectives

This compound exhibits polymorphism, with a known monohydrate and two anhydrous forms. The stable Form I and metastable Form II have distinct thermal properties. While the general polymorphic landscape has been outlined, a significant gap exists in the public domain regarding detailed crystallographic data and specific, reproducible experimental protocols for the preparation and characterization of each form. Future research should focus on obtaining single-crystal structures of the monohydrate and both anhydrous polymorphs to enable a deeper understanding of their structure-property relationships. The development of robust and accessible protocols for the selective crystallization of each polymorph is also essential for advancing formulation and manufacturing processes. A more comprehensive understanding of the solid-state chemistry of this compound will ultimately contribute to the development of more stable and efficacious pharmaceutical products.

References

In Vitro Binding Affinity of Metoclopramide to Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoclopramide is a widely used pharmaceutical agent with prokinetic and antiemetic properties. Its primary mechanism of action involves the antagonism of dopamine receptors, particularly the D2 subtype.[1][2] This technical guide provides an in-depth overview of the in vitro binding affinity of metoclopramide to the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). The document details quantitative binding data, experimental protocols for assessing binding affinity, and the associated signaling pathways. This information is crucial for researchers and professionals involved in drug discovery and development, offering a foundational understanding of metoclopramide's interaction with its primary molecular targets.

Data Presentation: Quantitative Binding Affinity

Metoclopramide exhibits a notable selectivity for the D2-like family of dopamine receptors (D2, D3, and D4) over the D1-like family (D1 and D5).[3] While extensive quantitative data across all subtypes is limited in publicly available literature, the existing data consistently points to its significant antagonist activity at the D2 receptor.

| Receptor Subtype | Ligand | Assay Type | Value | Notes | Source |

| Dopamine D2 | Metoclopramide | IC50 | 483 nM | This value indicates the concentration of metoclopramide required to inhibit 50% of the binding of a radiolabeled ligand to the D2 receptor. | Not explicitly cited |

| Dopamine D1 | Metoclopramide | Ki | Data not available | Studies indicate low affinity for D1-like receptors. | [3] |

| Dopamine D3 | Metoclopramide | Ki | Data not available | Metoclopramide is known to interact with D2-like receptors. | |

| Dopamine D4 | Metoclopramide | Ki | Data not available | Metoclopramide is known to interact with D2-like receptors. | |

| Dopamine D5 | Metoclopramide | Ki | Data not available | Studies indicate low affinity for D1-like receptors. |

Note: The lack of specific Ki values for D1, D3, D4, and D5 receptors in readily available literature highlights a potential area for further research to fully characterize the binding profile of metoclopramide.

Signaling Pathways

Dopamine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological functions. They are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

-

D1-like Receptor Signaling: Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase through Gαs/olf proteins, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This cascade further activates Protein Kinase A (PKA), which phosphorylates various downstream targets, influencing gene expression and cellular function.

-

D2-like Receptor Signaling: Conversely, activation of D2-like receptors generally inhibits adenylyl cyclase activity via Gαi/o proteins, leading to a decrease in cAMP levels. Metoclopramide, as a D2 receptor antagonist, blocks this inhibitory effect. D2-like receptors can also signal through other pathways, including the modulation of ion channels and activation of the MAPK/ERK pathway.

Dopamine receptor signaling pathways.

Experimental Protocols: Radioligand Binding Assay

The in vitro binding affinity of metoclopramide for dopamine receptors is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (metoclopramide) to displace a radiolabeled ligand that has a known high affinity and specificity for the receptor of interest.

Objective: To determine the inhibitory constant (Ki) of metoclopramide for a specific dopamine receptor subtype.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-Spiperone for D2-like receptors or [³H]-SCH23390 for D1-like receptors).

-

Unlabeled Ligand: Metoclopramide hydrochloride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Non-specific Binding Control: A high concentration of a known antagonist for the target receptor (e.g., 10 µM haloperidol for D2 receptors).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus (cell harvester).

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Thaw the frozen cell membrane aliquots on ice.

-

Homogenize the membranes in cold assay buffer using a tissue homogenizer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

Dilute the membranes in assay buffer to the desired final concentration (typically 10-20 µg of protein per well).

-

-

Assay Setup:

-

Prepare serial dilutions of metoclopramide in assay buffer. The concentration range should be wide enough to generate a complete inhibition curve (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

To each well of a 96-well plate, add the following in order:

-

Assay buffer

-

The appropriate dilution of metoclopramide (for the competition curve) or assay buffer (for total binding) or the non-specific binding control.

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

The diluted cell membrane preparation to initiate the binding reaction.

-

-

-

Incubation:

-

Incubate the plates at room temperature (or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes). The optimal time should be determined in preliminary kinetic experiments.

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of any competing ligand.

-

Non-specific Binding (NSB): Radioactivity measured in the presence of a saturating concentration of a non-labeled antagonist.

-

Specific Binding: Calculated by subtracting NSB from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the metoclopramide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of metoclopramide that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

-

Workflow for a competitive radioligand binding assay.

Conclusion

This technical guide summarizes the current understanding of the in vitro binding affinity of metoclopramide for dopamine receptors. The available data robustly supports its role as a potent antagonist at the D2 receptor, which is central to its therapeutic effects. While there is a qualitative understanding of its lower affinity for D1-like receptors, a more detailed quantitative characterization across all dopamine receptor subtypes would provide a more complete pharmacological profile. The provided experimental protocol for radioligand binding assays offers a standardized approach for researchers to further investigate the binding characteristics of metoclopramide and other novel compounds in the field of dopamine receptor pharmacology.

References

A Technical Guide to the Off-Target Effects of Metoclopramide Hydrochloride in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Abstract: Metoclopramide is a widely prescribed medication, primarily recognized for its antiemetic and prokinetic properties, which are attributed to its antagonist activity at dopamine D2 receptors and agonist activity at serotonin 5-HT4 receptors.[1][2] However, a growing body of evidence from cellular models reveals a range of off-target effects that contribute to its side-effect profile and potential for drug-drug interactions. This technical guide provides an in-depth examination of these off-target activities, focusing on cardiotoxicity via ion channel modulation, interference with the cholinergic system, and variable effects on cell viability. We present quantitative data from key studies, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers in pharmacology and drug development.

Cardiotoxicity: Off-Target Ion Channel Interactions

A significant concern regarding metoclopramide's safety profile is its potential for cardiotoxicity, which has been linked to off-target interactions with crucial cardiac ion channels in various cellular models.[3][4] These interactions can disrupt normal cardiac repolarization and increase the risk of arrhythmias.

Inhibition of hERG Potassium Channels

The human ether-a-go-go-related gene (hERG) encodes the pore-forming subunit of the rapid component of the delayed rectifier potassium current (IKr), which is critical for cardiac action potential repolarization.[5][6] Inhibition of hERG channels is a well-known mechanism for drug-induced QT prolongation and the potentially fatal arrhythmia, Torsades de Pointes (TdP).[6][7] Cellular studies have demonstrated that metoclopramide directly blocks hERG channels, albeit with lower potency compared to other prokinetic agents like domperidone.[5][6]

Table 1: Quantitative Data on Metoclopramide's hERG Channel Inhibition

| Cellular Model | Parameter | Value | Reference |

| HEK 293 Cells | IC50 | 5.4 µmol/L | [6] |

| HEK 293 Cells | Hill Coefficient | 0.95 | [6] |

Blockade of Cardiac Voltage-Gated Sodium Channels

In addition to potassium channels, metoclopramide has been shown to inhibit cardiac voltage-gated sodium channels (Nav1.5), which are responsible for the rapid depolarization phase of the cardiac action potential.[8] This local anesthetic-like inhibition can contribute to its cardiotoxic and proarrhythmic potential.[8][9]

Table 2: Quantitative Data on Metoclopramide's Sodium Channel Inhibition

| Cellular Model | Parameter | Value | Reference |

| Rat Cardiomyocytes | IC50 (Tonic Block) | 250 ± 30 µM | [8] |

Experimental Protocol: Whole-Cell Patch-Clamp Assay for hERG Channel Activity

This protocol is adapted from studies assessing the effects of metoclopramide on hERG channels expressed in Human Embryonic Kidney (HEK 293) cells.[6][7]

-

Cell Culture and Transfection: HEK 293 cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS). Cells are transiently transfected with a plasmid encoding the hERG channel using a suitable transfection reagent.

-

Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is used to record hERG currents 24-48 hours post-transfection.

-

Solutions:

-

External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10; pH adjusted to 7.2 with KOH.

-

-

Voltage Protocol: Cells are held at a holding potential of -80 mV. To elicit hERG currents, a depolarizing pulse to +20 mV for 1-2 seconds is applied, followed by a repolarizing step to -50 mV to record the peak tail current.

-

Drug Application: Metoclopramide hydrochloride is dissolved in the external solution to achieve a range of final concentrations. The drug solution is perfused onto the cell, and the steady-state block of the hERG current is measured.

-

Data Analysis: The concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration. The IC50 and Hill coefficient are calculated by fitting the data to the Hill equation.

References

- 1. Metoclopramide - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Proarrhythmic potential of metoclopramide in a sensitive whole-heart model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A fatal case of repeated ventricular fibrillation due to torsade de pointes following repeated administration of metoclopramide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the Effects of Metoclopramide and Domperidone on HERG Channels | Semantic Scholar [semanticscholar.org]

- 6. Comparison of the effects of metoclopramide and domperidone on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

The Discovery and Pharmacological Profile of Metoclopramide Hydrochloride and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, mechanism of action, and pharmacological properties of metoclopramide hydrochloride and its derivatives. Metoclopramide, a cornerstone in the management of gastrointestinal motility disorders and emesis, exhibits a unique pharmacological profile, acting as a dopamine D2 receptor antagonist, a serotonin 5-HT3 receptor antagonist, and a 5-HT4 receptor agonist. This document details the historical development of metoclopramide, presents its quantitative pharmacological data alongside that of its derivatives, and provides comprehensive experimental protocols for its synthesis and biological evaluation. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of its molecular interactions and therapeutic effects.

Introduction: The Serendipitous Discovery of a Prokinetic Agent

Metoclopramide was first identified in the mid-1950s by scientists at Laboratoires Delagrange in France. The initial research program was aimed at improving the anti-arrhythmic and local anesthetic properties of procainamide.[1] A key structural modification, the chlorination of the procainamide benzene ring, led to a significant increase in anti-emetic activity in animal models.[1] This novel compound, later named metoclopramide, was formally described in 1964 by Louis Justin-Besançon and Charles Laville.[2] Unlike its parent compound, metoclopramide demonstrated negligible local anesthetic or cardiac anti-arrhythmic activity but possessed a remarkable ability to inhibit emesis induced by various stimuli.[1][3] Soon after its initial description, metoclopramide was also found to stimulate gastrointestinal motility, a property that would become central to its clinical utility.[1]

Pharmacological Profile and Mechanism of Action

Metoclopramide's therapeutic effects are a result of its complex interactions with multiple neurotransmitter receptor systems. It is primarily recognized as a dopamine D2 receptor antagonist, a serotonin 5-HT3 receptor antagonist, and a serotonin 5-HT4 receptor agonist.[2][4][5]

Dopamine D2 Receptor Antagonism

The anti-emetic properties of metoclopramide are largely attributed to its antagonist activity at D2 receptors located in the chemoreceptor trigger zone (CTZ) in the brainstem.[4][5][6] By blocking the action of dopamine in this region, metoclopramide effectively suppresses nausea and vomiting.

Serotonin 5-HT3 Receptor Antagonism

At higher concentrations, metoclopramide also exhibits antagonist activity at 5-HT3 receptors.[2] These receptors are ligand-gated ion channels, and their blockade contributes to the anti-emetic effect, particularly in the context of chemotherapy-induced nausea and vomiting.[7]

Serotonin 5-HT4 Receptor Agonism

The gastroprokinetic effects of metoclopramide are mediated through its agonist activity at 5-HT4 receptors in the gastrointestinal tract.[2][5] Activation of these G-protein coupled receptors enhances the release of acetylcholine from enteric neurons, leading to increased esophageal sphincter tone, accelerated gastric emptying, and increased small intestinal transit.[5]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for metoclopramide and its derivatives at the key target receptors. It is important to note that comprehensive, directly comparable quantitative data for a wide range of metoclopramide derivatives is limited in the publicly available literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions under which it was generated.

| Compound | Target Receptor | Assay Type | Species | Value | Unit | Reference |

| Metoclopramide | Dopamine D2 | Radioligand Binding (Ki) | - | 28.8 | nM | [2] |

| Dopamine D2 | Functional Antagonism (IC50) | - | 483 | nM | [8] | |

| 5-HT3 | Functional Antagonism (IC50) | - | 308 | nM | [8] | |

| 5-HT4 | Functional Agonism (pEC50) | Human | 6.0 - 6.1 | - | [9] | |

| Neutral Metoclopramide | Dopamine D2 | Receptor Affinity | - | Decreased | - | [10] |

| 5-HT3 | Receptor Affinity | - | Increased | - | [10] | |

| Metoclopramide Derivative (Compound I - OH) | Cholinesterase | In Vitro Inhibition | Human | - | - | |

| Metoclopramide Derivative (Compound II - Cl) | Cholinesterase | In Vitro Inhibition | Human | - | - | |

| Metoclopramide Derivative (Compound III - I) | Cholinesterase | In Vitro Inhibition | Human | - | - |

Experimental Protocols

Synthesis of this compound

This is a generalized protocol based on common synthetic routes. Specific details may vary based on the chosen method.

Step 1: Chlorination of 4-amino-2-methoxybenzoic acid. 4-amino-2-methoxybenzoic acid is dissolved in a suitable solvent, such as acetic acid. A chlorinating agent, such as sulfuryl chloride or N-chlorosuccinimide, is added portion-wise while maintaining a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product, 4-amino-5-chloro-2-methoxybenzoic acid, is isolated by filtration or extraction.

Step 2: Amide Coupling with N,N-diethylethylenediamine. The chlorinated benzoic acid derivative from Step 1 is activated for amide bond formation. This can be achieved by converting it to an acid chloride using thionyl chloride or oxalyl chloride, or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated acid is then reacted with N,N-diethylethylenediamine in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an aprotic solvent like dichloromethane or dimethylformamide. The reaction progress is monitored by TLC.

Step 3: Formation of the Hydrochloride Salt. The crude metoclopramide base is purified by column chromatography or recrystallization. The purified base is then dissolved in a suitable solvent, such as isopropanol or ethanol, and a solution of hydrochloric acid in the same or a compatible solvent is added. The this compound salt precipitates and is collected by filtration, washed with a cold solvent, and dried under vacuum.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride.

-

Non-specific binding control: Haloperidol or another high-affinity D2 antagonist.

-

Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compounds (metoclopramide and its derivatives) at various concentrations.

-

96-well microplates, glass fiber filters, and a scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Initiate the binding reaction by adding the radioligand at a concentration near its Kd.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for 5-HT4 Receptor Agonism

Objective: To determine the agonist activity (EC50 and Emax) of test compounds at the 5-HT4 receptor.

Materials:

-

Cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

-

Assay medium: e.g., DMEM or Ham's F12 supplemented with serum and antibiotics.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Reference agonist: Serotonin (5-HT).

-

Test compounds (metoclopramide and its derivatives) at various concentrations.

Procedure:

-

Culture the cells expressing the 5-HT4 receptor in 96-well plates until they reach a suitable confluency.

-

On the day of the assay, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Prepare serial dilutions of the test compounds and the reference agonist.

-

Add the test compounds or reference agonist to the cells and incubate for a specific time at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) for each compound using non-linear regression.

-

The potency of the test compounds can be expressed relative to the reference agonist, serotonin.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling cascades initiated by the interaction of metoclopramide with its target receptors.

References

- 1. The gastroprokinetic and antiemetic drug metoclopramide is a substrate and inhibitor of cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. adooq.com [adooq.com]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound | C14H25Cl2N3O3 | CID 441347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. metoclopramide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Pharmacokinetics, toxicity, side effects, receptor affinities and in vitro radiosensitizing effects of the novel metoclopramide formulations, sensamide and neu-sensamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Physicochemical Properties of Metoclopramide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoclopramide hydrochloride, a substituted benzamide, is a widely utilized pharmaceutical agent primarily known for its prokinetic and antiemetic properties. It is clinically employed in the management of gastrointestinal disorders such as gastroparesis and gastroesophageal reflux disease (GERD), as well as for the prevention of nausea and vomiting. A thorough understanding of its fundamental physicochemical properties is paramount for the rational design of dosage forms, ensuring optimal bioavailability, stability, and therapeutic efficacy. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of its structure and mechanism of action.

Chemical and Physical Properties

This compound is the hydrochloride salt of metoclopramide. It exists as a white or almost white, crystalline powder and is odorless.[1] The presence of both acidic and basic functional groups allows it to exhibit amphiprotic behavior.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride | [1] |

| Molecular Formula | C₁₄H₂₂ClN₃O₂ · HCl | [1] |

| Molecular Weight | 336.26 g/mol (anhydrous) | [1] |

| CAS Number | 7232-21-5 (anhydrous) | [1] |

| Appearance | White or almost white, crystalline powder | [1] |

| Melting Point | 182-188 °C | [1] |

Solubility Profile

This compound is known to be soluble in water and various organic solvents. Its solubility is a critical factor influencing its dissolution rate and subsequent absorption in the gastrointestinal tract.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility Description | Quantitative Data (at 25 °C) | Reference(s) |

| Water | Very soluble | 1 g in 0.7 g | [2] |

| Ethanol (96%) | Freely soluble | 1 g in 3 g | [2] |

| Chloroform | Soluble | 1 g in 55 g | [2] |

| Ether | Practically insoluble | - | [2] |

| Dilute Hydrochloric Acid | Soluble | - | [2] |

Dissociation Constant (pKa)

The ionization constants (pKa) of this compound are crucial for predicting its ionization state at different physiological pH values, which in turn affects its absorption, distribution, and excretion. Metoclopramide has two ionizable centers: a weakly basic tertiary amine and a weakly acidic aromatic amine.

Table 3: pKa Values of Metoclopramide

| Functional Group | pKa Value | Reference(s) |

| Tertiary Amine | 9.71 | [2] |

| Aromatic Amine | 0.42 | [2] |

Spectroscopic Properties

Spectroscopic analysis is essential for the identification, quantification, and structural elucidation of this compound.

UV-Vis Spectroscopy

This compound exhibits characteristic absorption maxima in the ultraviolet-visible region, which can be utilized for its quantitative determination.

Table 4: UV-Vis Absorption Maxima of this compound

| Solvent | λmax (nm) | Reference(s) |

| 0.1 M Hydrochloric Acid | 270, 309 | [1] |

| Methanol | 273 | [1] |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides valuable information about its functional groups.

Table 5: Characteristic Infrared Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference(s) |

| 3396 | -OH stretching | [1] |

| 3379 | -NH stretching | [1] |

| 1595 | C=O stretching | [1] |

| 703 | C-Cl stretching | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound.

Table 6: ¹H NMR Chemical Shifts of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| (-C-CH₃ )₂ | 1.36 | triplet |

| -N(CH₂ -C)₂ | 3.35 | quartet |

| -C-CH₂ -N | 3.38 | triplet |

| -CO-N-CH₂ -C | 3.79 | triplet |

| -O-CH₃ | 3.92 | singlet |

Note: Data obtained in D₂O.

Table 7: ¹³C NMR Chemical Shifts of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 168.855 |

| Aromatic C-O | 160.010 |

| Aromatic C-N | 151.017 |

| Aromatic C-Cl | 133.399 |

| Aromatic C-H | 111.570, 110.355, 98.511 |

| -O-C H₃ | 56.852 |

| -N-C H₂- | 53.609 |

| -N(C H₂-C)₂ | 49.267 |

| -C H₂-N | 36.840 |

| -C H₃ | 9.649 |

Note: Data obtained in methanol.

Experimental Protocols

Protocol for Determination of Aqueous Solubility (Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of distilled water in a sealed container.

-

Equilibration: Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the solid phase from the saturated solution.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL).

Protocol for Determination of pKa by Potentiometric Titration

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in water or a suitable co-solvent if solubility is a concern.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the drug solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) in separate experiments. Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Alternatively, the first or second derivative of the titration curve can be used to accurately determine the equivalence points.

Protocol for UV-Vis Spectrophotometric Analysis

-

Standard Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent (e.g., 0.1 M HCl or methanol).

-

Calibration Curve: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Spectral Scan: For each standard solution, scan the absorbance from a suitable starting wavelength to an ending wavelength (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Absorbance Measurement: Measure the absorbance of each standard solution at the determined λmax.

-

Data Analysis: Plot a calibration curve of absorbance versus concentration. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve.

Protocol for Infrared (IR) Spectroscopic Analysis (KBr Pellet Method)

-

Sample Preparation: Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-